2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one
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Overview
Description
2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one is an organic compound with the molecular formula C9H8F2O3 and a molecular weight of 202.16 . This compound is characterized by the presence of two fluorine atoms, a hydroxy group, and a methoxy group attached to a phenyl ring, making it a unique structure in organic chemistry.
Preparation Methods
The synthesis of 2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one can be achieved through various synthetic routes. One common method involves the hydroxydifluoromethylation of appropriate precursors Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions
Scientific Research Applications
2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one exerts its effects involves interactions with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with enzymes or receptors, while the difluoromethyl group can enhance the compound’s stability and reactivity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2,2-Difluoro-1-(2-hydroxy-3-methoxyphenyl)ethan-1-one can be compared with similar compounds such as:
1-(2-hydroxy-4-methoxyphenyl)ethanone: Lacks the difluoromethyl group, resulting in different reactivity and applications.
1-(3,5-difluoro-2-hydroxyphenyl)ethanone: Similar structure but different substitution pattern on the phenyl ring.
2,2-difluoro-1-(4-methoxyphenyl)ethanone: Different position of the hydroxy and methoxy groups. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H8F2O3 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
2,2-difluoro-1-(2-hydroxy-3-methoxyphenyl)ethanone |
InChI |
InChI=1S/C9H8F2O3/c1-14-6-4-2-3-5(7(6)12)8(13)9(10)11/h2-4,9,12H,1H3 |
InChI Key |
HMVZVNZVODUVJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)C(=O)C(F)F |
Origin of Product |
United States |
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